molecular formula C12H16N2O3 B1475433 Methyl 2-amino-3-morpholinobenzoate CAS No. 1550440-19-1

Methyl 2-amino-3-morpholinobenzoate

Cat. No. B1475433
CAS RN: 1550440-19-1
M. Wt: 236.27 g/mol
InChI Key: WXFDOJSTQXYSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-morpholinobenzoate, also known as MAMB, is an organic compound used in various scientific research applications. It is a derivative of morpholine and is commonly used in organic synthesis. It is an important intermediate in the synthesis of various compounds and is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. MAMB has been studied extensively in recent years due to its potential applications in medical research.

Mechanism of Action

Methyl 2-amino-3-morpholinobenzoate acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can affect the absorption, distribution, and elimination of drugs, leading to changes in the pharmacokinetics of the drug.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes in the human body. It has been shown to inhibit the enzymes involved in the metabolism of drugs, leading to changes in the pharmacokinetics of the drug. Additionally, this compound has been studied for its potential effects on the cardiovascular system, as well as its potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3-morpholinobenzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly reactive compound that can be used in a variety of reactions. However, this compound also has several limitations. It is a highly volatile compound, and it is difficult to store for long periods of time. Additionally, it is a highly toxic compound, and it should be handled with care.

Future Directions

Methyl 2-amino-3-morpholinobenzoate has a wide range of potential applications in medical research and organic synthesis. Possible future directions for research include studying the effects of this compound on the cardiovascular system, the immune system, and other biochemical and physiological processes. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new pharmaceuticals and other materials. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs with improved pharmacokinetic properties.

Scientific Research Applications

Methyl 2-amino-3-morpholinobenzoate has been studied extensively for its potential applications in medical research. It has been used to study the effects of various drugs on the human body, as well as for the synthesis of various pharmaceuticals. It has also been used in the synthesis of dyes, organic compounds, and other materials. Additionally, this compound has been used to study the biochemical and physiological effects of various compounds.

properties

IUPAC Name

methyl 2-amino-3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-3-2-4-10(11(9)13)14-5-7-17-8-6-14/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFDOJSTQXYSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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